molecular formula C6H9N3 B091009 Benzene-1,3,5-triamine CAS No. 108-72-5

Benzene-1,3,5-triamine

Cat. No. B091009
CAS RN: 108-72-5
M. Wt: 123.16 g/mol
InChI Key: RPHKINMPYFJSCF-UHFFFAOYSA-N
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Description

Benzene-1,3,5-triamine derivatives have been extensively studied due to their versatile applications in various scientific disciplines. These compounds, characterized by their benzene core and functional groups attached at the 1, 3, and 5 positions, exhibit unique properties that make them suitable for applications in supramolecular chemistry, electrochemical processes, catalysis, polymer science, and materials chemistry.

Synthesis Analysis

The synthesis of benzene-1,3,5-triamine derivatives involves various strategies, including trimerization reactions, condensation reactions, and multi-step synthetic processes. For instance, the synthesis of 1,3,5-tris(oligothienyl)benzenes was achieved through an efficient trimerization reaction . Another example is the preparation of 1,3,5-Tris(hydrogensulfato) benzene (THSB) from phloroglucinol and chlorosulfonic acid, which was used as a catalyst for the synthesis of bis(pyrazol-5-ols) . Additionally, a new triamine monomer was synthesized by a three-step process involving hydroquinone, 1-chloro-4-nitrobenzene, and 1,3,5-trichlorobenzene, which was then polymerized into hyperbranched polyimides .

Molecular Structure Analysis

The molecular structures of benzene-1,3,5-triamine derivatives are characterized by their symmetrical substitution patterns, which can lead to interesting supramolecular arrangements. For example, 1,3,5-tris(4-cyanobenzoyl)benzene exhibits concomitant polymorphism with distinct isomeric solid-state networks . The structural investigation of a symmetrically trisubstituted benzene derivative with propiolic acid side arms revealed the formation of a 12-membered hydrogen-bonded ring motif .

Chemical Reactions Analysis

Benzene-1,3,5-triamine derivatives participate in various chemical reactions, including electropolymerization and cross-coupling reactions. The electropolymerization of 1,3,5-tris(oligothienyl)benzenes with bithiophene led to the development of conducting polymers . Cross-coupling reactions were employed in the synthesis of multiferrocenyl-functionalized cyclic systems, demonstrating the versatility of these compounds in forming complex organometallic species .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene-1,3,5-triamine derivatives are influenced by their molecular structures. The hyperbranched polyimides derived from the triamine monomer exhibited good solubility in organic solvents and high thermal stability, with glass transition temperatures ranging from 230 to 260°C . The electrochemical properties of these compounds have been studied, revealing their potential in the development of new materials with specific electronic characteristics .

Scientific Research Applications

4. Synthesis of Phloroglucinol

  • Methods of Application : A modern synthesis of phloroglucinol involves hydrolysis of benzene-1,3,5-triamine and its derivatives .

6. Production of Functional Multicomponent Biomaterials

  • Methods of Application : The approach starts from commercially available 5-aminoisophthalic acid, which eliminates the statistical reactions and reduces the number of synthetic steps .
  • Results : The inversed amide BTAs (iBTAs) form intermolecular hydrogen bonds and assemble into supramolecular polymers, like previously used symmetrical BTAs .

7. Wetting and Frothing Agents

  • Application Summary : Benzene-1,3,5-triamine is used in the production of wetting and frothing agents .

8. Photographic Developers

  • Application Summary : Benzene-1,3,5-triamine is used in the production of photographic developers .

9. Organic Reactions

  • Application Summary : Benzene-1,3,5-triamine is used in various organic reactions .

Safety And Hazards

Benzene-1,3,5-triamine may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . In case of eye contact, rinse cautiously with water for at least 15 minutes and consult a physician .

Future Directions

Recent research has shown that the replacement of O in benzene-1,3,5-triamides with the larger chalcogens S or Se enhances the stability of the corresponding hydrogen-bonded polymers due to two unexpected reasons: i) the monomers have a better geometrical fit, and ii) can engage in stronger covalent and dispersion interactions . This suggests potential future directions for the development of new materials based on Benzene-1,3,5-triamine.

properties

IUPAC Name

benzene-1,3,5-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-4-1-5(8)3-6(9)2-4/h1-3H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHKINMPYFJSCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059362
Record name 1,3,5-Benzenetriamine
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Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Benzene-1,3,5-triamine

CAS RN

108-72-5
Record name 1,3,5-Triaminobenzene
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Record name 1,3,5-Benzenetriamine
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Record name s-Triaminobenzene
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Record name 1,3,5-Benzenetriamine
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Record name 1,3,5-Benzenetriamine
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Record name Benzene-1,3,5-triamine
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Record name 1,3,5-BENZENETRIAMINE
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Synthesis routes and methods I

Procedure details

5-nitro-m-phenylenediamine (100.0 g) was dissolved in acetone (100 ml) and insolubles were filtered off by means of suction. 15.0 g of activated carbon was added into the solution, after stirring for 5 minutes it was removed by suction filtration. The solution was concentrated till crystals were slightly deposited, and 200 ml of water was added. The precipitated solids were filtered by means of suction, and dried under a reduced pressure to obtain 68.5 g of purified 5-nitro-m-phenylenediamine. The purified 5-nitro-m-phenylenediamine (55.0 g), platinum/carbon (5%) (1.06 g) and dioxane (580 ml) were placed in a tightly closed vessel and stirred at the rate of 851 rpm under a hydrogen pressure of 1 to 4 kg/cm2 at 80° C. Hydrogen absorption was ceased within 25 minutes, and the mixture was stirred further one hour at 80° C. followed by left to cool. After filtering off the catalyst, the mixture was concentrated to 250 ml, then added with n-hexane (250 ml), and the white precipitate produced were filtered off. This white solid was washed with n-hexane and dried to obtain 1,3,5-triaminobenzene (39 g). The yield was 88%.
Quantity
55 g
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1.06 g
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580 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 1.0 g of 3,5-dinitroaniline, 0.5 g of 10% palladium on carbon catalyst and 100 ml of ethyl acetate is hydrogenated in a Parr shaker, filtered and evaporated to give 670 mg of 1,3,5-benzenetriamine.
Quantity
1 g
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reactant
Reaction Step One
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0.5 g
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100 mL
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solvent
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Synthesis routes and methods IV

Procedure details

In an autoclave, 28.6 g. of 3,5-diaminochlorobenzene, 2 g. of cuprous chloride and 122 g. of 28% ammonia water were charged to react them at 165° to 170° C. for 8 hours to obtain 1,3,5-triaminobenzene. Ammonia was discharged and the product was recrystallized to obtain 19 g. of 1,3,5-triaminobenzene.
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0 (± 1) mol
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cuprous chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
93
Citations
MA Albakri, MM Abdelnaby, TA Saleh… - Chemical Engineering …, 2018 - Elsevier
For the first time, a new series of polyamines (TRI series) were synthesized by in situ polymerization of benzene-1,3,5-triamine, paraformaldehyde and various alkydiamines. 1% of …
Number of citations: 36 www.sciencedirect.com
S Ma, Z Zhu, J Xu, J Wang, X Tang, W Bian - Dyes and Pigments, 2023 - Elsevier
Herein, we rationally designed and synthesized novel green-emitting fluorescent carbon dots (CDs) through cross amide formation of two precursors, benzene-1,3,5-triamine …
Number of citations: 0 www.sciencedirect.com
K Kato, A Osuka - Chemistry Letters, 2020 - journal.csj.jp
Ni II -2,18-dibromo-20-chloroporphyrin was fused with N 1 ,N 3 ,N 5 -triaryl-1,3,5-benzenetriamine via t-BuONa-promoted one-pot reaction to give a helically twisted nitrogen-doped …
Number of citations: 2 www.journal.csj.jp
M Valik, B Dolensky, H Petříčková… - Collection of …, 2002 - cccc.uochb.cas.cz
Synthetic strategy for novel multiple Tröger's base derivatives is presented. Compounds were prepared in three steps: o-nitrobenzoylation of benzene-1,2- and -1,3-diamines 3 followed …
Number of citations: 31 cccc.uochb.cas.cz
S Mathew, KR Haridas - Bulletin of Materials Science, 2012 - Springer
New starburst ethoxy naphthylamine is synthesized using multi-step organic reactions. The synthesized compound is characterized using UV-Visible, FT–IR and NMR spectrometric …
Number of citations: 7 link.springer.com
S Mathew, KR Haridas - Journal of the Korean Chemical Society, 2010 - koreascience.kr
Two derivatives of star shaped compounds based on naphthylamine with symmetric trisubstituted benzene as core, methoxy and ethoxy as end substitutions are synthesized. The …
Number of citations: 4 koreascience.kr
C Gossens, A Dorcier, PJ Dyson… - Organometallics, 2007 - ACS Publications
A combined density functional theory/continuum electrostatics approach has been used to estimate the pK a values of a series of metal-based compounds and their hydrolysis products. …
Number of citations: 81 pubs.acs.org
T Sekine, J Sakai, Y Horita, H Mabuchi… - … A European Journal, 2023 - Wiley Online Library
Nitrobenzene (NB) is a highly toxic chemical and a cause for concern to human health and the environment. Hence, it is worth designing new efficient and robust sensing platforms for …
S Chen, J Morales‐Sanfrutos, A Angelini… - …, 2012 - Wiley Online Library
Combinatorial libraries of structurally diverse peptide macrocycles offer a rich source for the development of high‐affinity ligands to targets of interest. In this work we have developed …
AR Abdellah, ABAAM El-Adasy, AA Atalla, KI Aly… - Microporous and …, 2022 - Elsevier
Nanoparticles, such as noble metal nanoparticles and covalent organic frameworks (COFs), advance heterogeneous catalysis. Three COFs were synthesized via the solvothermal …
Number of citations: 12 www.sciencedirect.com

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